molecular formula C9H8ClNO5 B13000517 Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate

Cat. No.: B13000517
M. Wt: 245.61 g/mol
InChI Key: DEFJDCUJTRODGQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO5 It is a derivative of benzoic acid, characterized by the presence of chloro, hydroxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of ethyl benzoate, followed by chlorination and hydroxylation. The typical synthetic route includes:

    Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Chlorination: The nitro compound is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Hydroxylation: Finally, the chlorinated compound undergoes hydroxylation using a suitable base like sodium hydroxide to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ethyl 4-chloro-5-oxo-2-nitrobenzoate.

    Reduction: Formation of ethyl 4-chloro-5-hydroxy-2-aminobenzoate.

    Substitution: Formation of ethyl 4-substituted-5-hydroxy-2-nitrobenzoate derivatives.

Scientific Research Applications

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-4-hydroxy-5-nitrobenzoate
  • Ethyl 5-chloro-2-nitrobenzoate

Uniqueness

Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8ClNO5

Molecular Weight

245.61 g/mol

IUPAC Name

ethyl 4-chloro-5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C9H8ClNO5/c1-2-16-9(13)5-3-8(12)6(10)4-7(5)11(14)15/h3-4,12H,2H2,1H3

InChI Key

DEFJDCUJTRODGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O

Origin of Product

United States

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